![molecular formula C21H20Cl2N2O3 B2992637 (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide CAS No. 380424-62-4](/img/structure/B2992637.png)
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide, commonly known as BAY 41-2272, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as sGC stimulators, which have been found to have beneficial effects on various physiological processes.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have beneficial effects on various physiological processes, including cardiovascular function, pulmonary function, and inflammation. It has also been studied for its potential use in the treatment of various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.
Wirkmechanismus
BAY 41-2272 works by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that plays a key role in the regulation of various physiological processes. By increasing the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes relaxation of smooth muscle cells and dilation of blood vessels, BAY 41-2272 can improve blood flow and reduce inflammation.
Biochemical and Physiological Effects
BAY 41-2272 has been found to have a number of biochemical and physiological effects. It has been shown to improve pulmonary artery pressure and cardiac output in patients with pulmonary hypertension, as well as improve endothelial function and reduce inflammation in patients with heart failure. It has also been found to have beneficial effects on erectile function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BAY 41-2272 in lab experiments is its specificity for sGC, which allows researchers to study the effects of cGMP signaling without interference from other signaling pathways. However, one limitation of using BAY 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over long periods of time.
Zukünftige Richtungen
There are a number of future directions for research on BAY 41-2272. One area of interest is the potential use of sGC stimulators in the treatment of various cardiovascular and pulmonary diseases. Another area of interest is the development of more potent and selective sGC stimulators, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms of action of sGC stimulators and their effects on various physiological processes.
Synthesemethoden
The synthesis of BAY 41-2272 involves the reaction of 4-butoxy-3-methoxybenzaldehyde with 2,5-dichlorobenzonitrile in the presence of a base, followed by the addition of propargylamine and a palladium catalyst. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-3-4-9-28-19-8-5-14(11-20(19)27-2)10-15(13-24)21(26)25-18-12-16(22)6-7-17(18)23/h5-8,10-12H,3-4,9H2,1-2H3,(H,25,26)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUVMXFYFAOHAQ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.